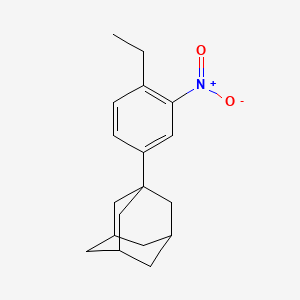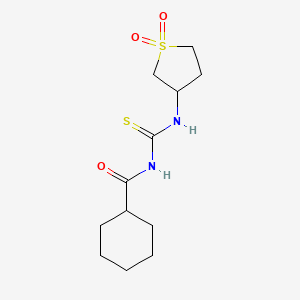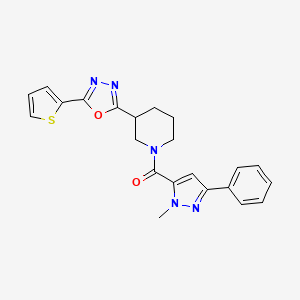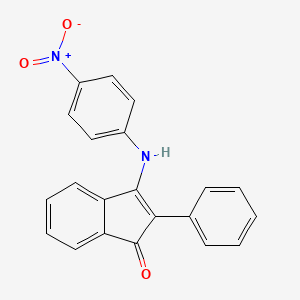![molecular formula C8H9N3O B2501581 1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepin-3-one CAS No. 894852-27-8](/img/structure/B2501581.png)
1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepin-3-one
Vue d'ensemble
Description
“1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepin-3-one” is a chemical compound with the CAS Number: 894852-27-8 . It has a molecular weight of 163.18 . The IUPAC name for this compound is 1,2,4,5-tetrahydro-3H-pyrido[2,3-e][1,4]diazepin-3-one .
Molecular Structure Analysis
The Inchi Code for “1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepin-3-one” is 1S/C8H9N3O/c12-7-5-11-8-6(4-10-7)2-1-3-9-8/h1-3H,4-5H2,(H,9,11)(H,10,12) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, etc., are not available in the resources .Applications De Recherche Scientifique
Pharmaceutical Chemistry
Benzodiazepines, which share a similar structure with “1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepin-3-one”, are considered to be the core of an essential class of pharmaceutically active analogues . Their synthesis is of high value in the field of medicinal and pharmaceutical chemistry .
Antimicrobial Applications
1,4-Benzodiazepines, a related compound, are used as antimicrobials . This suggests potential antimicrobial applications for “1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepin-3-one”.
3. Treatment of Alcohol Withdrawal Syndrome (AWS) 1,4-Benzodiazepines are used in the treatment of alcohol withdrawal syndrome (AWS) . This indicates that “1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepin-3-one” could potentially be used in similar applications.
Endothelin Antagonist
1,4-Benzodiazepines are used as endothelin antagonists . This suggests that “1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepin-3-one” could have similar applications.
Hypnotics and Anxiolytics
1,4-Benzodiazepines are used as hypnotics and anxiolytics . This suggests potential applications for “1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepin-3-one” in these areas.
Anticonvulsants and Muscle Relaxants
1,4-Benzodiazepines are used as anticonvulsants and muscle relaxants . This indicates that “1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepin-3-one” could potentially be used in similar applications.
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1,2,4,5-tetrahydropyrido[2,3-e][1,4]diazepin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c12-7-5-11-8-6(4-10-7)2-1-3-9-8/h1-3H,4-5H2,(H,9,11)(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWFRJPQCMSYDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NCC(=O)N1)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepin-3-one | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methyl}-2-fluoropyridine-4-carboxamide](/img/structure/B2501498.png)
![Methyl 4-[methyl(phenylsulfonyl)amino]benzoate](/img/structure/B2501499.png)


![2-[4-(6-Chloro-4-phenylquinolin-2-yl)phenoxy]acetohydrazide](/img/structure/B2501505.png)



![N-(2-fluorophenyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2501512.png)


![2-[[5-(2,5-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2501517.png)
![3-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid](/img/structure/B2501520.png)
![(Z)-methyl 3-allyl-2-((3-methoxy-2-naphthoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2501521.png)